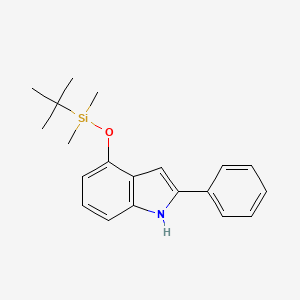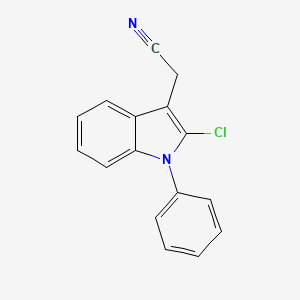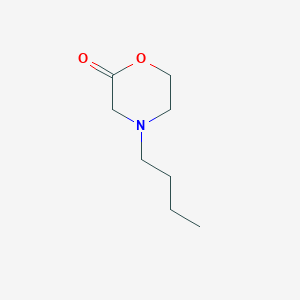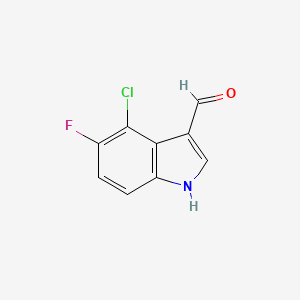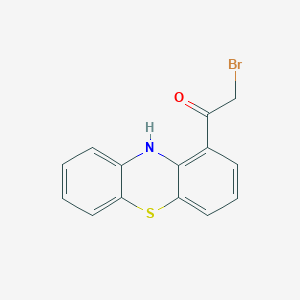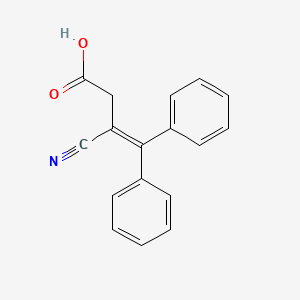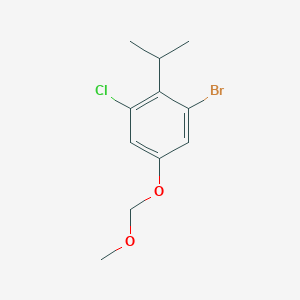
Aniline, N-(2-oxazolin-2-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, N-(2-oxazolin-2-YL)- is a heterocyclic compound featuring an oxazoline ring attached to an aniline moiety. This compound is part of the broader class of oxazolines, which are five-membered rings containing one nitrogen and one oxygen atom. Oxazolines have gained significant attention due to their diverse applications in pharmaceuticals, industrial chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-(2-oxazolin-2-YL)- typically involves the cyclization of amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . Another approach involves the use of Deoxo-Fluor® for the cyclodehydration of β-hydroxy amides to form oxazolines .
Industrial Production Methods: Industrial production of oxazolines, including Aniline, N-(2-oxazolin-2-YL)-, often employs continuous flow synthesis techniques. These methods enhance reaction efficiency and safety by minimizing the handling of hazardous reagents and intermediates .
Analyse Des Réactions Chimiques
Types of Reactions: Aniline, N-(2-oxazolin-2-YL)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolines to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions involving the oxazoline ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides and acyl chlorides are frequently used in substitution reactions.
Major Products:
Oxidation: Conversion to oxazoles.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Applications De Recherche Scientifique
Aniline, N-(2-oxazolin-2-YL)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Aniline, N-(2-oxazolin-2-YL)- involves its interaction with various molecular targets and pathways. The oxazoline ring can coordinate with metal ions, making it a valuable ligand in catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Oxazoles: Similar to oxazolines but with an aromatic ring structure.
Thiazoles: Contain sulfur instead of oxygen in the ring.
Imidazoles: Feature two nitrogen atoms in the ring.
Uniqueness: Aniline, N-(2-oxazolin-2-YL)- is unique due to its combination of aniline and oxazoline moieties, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
27151-01-5 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
N-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-5H,6-7H2,(H,10,11) |
Clé InChI |
CIDMUJMGDBSMQW-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


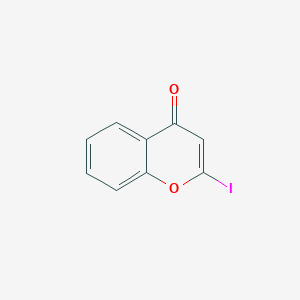

![(R)-1-[4-(trifluoromethyl)phenyl]butylamine](/img/structure/B13989174.png)
